molecular formula C12H8BrNO3 B14418057 1-Bromo-2-(3-nitrophenoxy)benzene CAS No. 86607-75-2

1-Bromo-2-(3-nitrophenoxy)benzene

Cat. No.: B14418057
CAS No.: 86607-75-2
M. Wt: 294.10 g/mol
InChI Key: GMKLINBXZJSRKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(3-nitrophenoxy)benzene can be synthesized through a multi-step process involving the bromination and nitration of benzene derivatives. The typical synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and nitration processes, followed by purification steps to isolate the desired compound. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(3-nitrophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Reduction: H2/Pd-C

    Oxidation: KMnO4 or other strong oxidizing agents

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 1-Bromo-2-(3-aminophenoxy)benzene

    Oxidation: Carboxylic acids at the benzylic position

Scientific Research Applications

1-Bromo-2-(3-nitrophenoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(3-nitrophenoxy)benzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and interactions with other molecules. The phenoxy group can also engage in hydrogen bonding and π-π interactions, further affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(4-nitrophenoxy)benzene
  • 1-Bromo-3-(4-nitrophenoxy)benzene
  • 1-Bromo-4-nitrobenzene

Uniqueness

Compared to similar compounds, it may exhibit different reactivity patterns and interactions with other molecules, making it valuable for specific research and industrial purposes .

Properties

CAS No.

86607-75-2

Molecular Formula

C12H8BrNO3

Molecular Weight

294.10 g/mol

IUPAC Name

1-bromo-2-(3-nitrophenoxy)benzene

InChI

InChI=1S/C12H8BrNO3/c13-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)14(15)16/h1-8H

InChI Key

GMKLINBXZJSRKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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